molecular formula C11H8ClN3O4 B11807785 methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate

methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11807785
M. Wt: 281.65 g/mol
InChI Key: COTYDLZENQMORF-UHFFFAOYSA-N
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Description

Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is an organic compound with a complex structure that includes a pyrazole ring substituted with a methyl ester group, a nitro group, and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.

    Nucleophiles: Amines, thiols, or alkoxides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Scientific Research Applications

Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

    Materials Science: The electronic properties of the compound are influenced by the presence of the nitro and chloro groups, which can affect its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H8ClN3O4

Molecular Weight

281.65 g/mol

IUPAC Name

methyl 1-(4-chloro-2-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H8ClN3O4/c1-19-11(16)7-5-13-14(6-7)9-3-2-8(12)4-10(9)15(17)18/h2-6H,1H3

InChI Key

COTYDLZENQMORF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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